molecular formula C10H13N B14452730 N-(2,6-Dimethylphenyl)aziridine CAS No. 78376-90-6

N-(2,6-Dimethylphenyl)aziridine

Cat. No.: B14452730
CAS No.: 78376-90-6
M. Wt: 147.22 g/mol
InChI Key: MPWKDJKOBYTMQV-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)aziridine: is an organic compound with the molecular formula C₁₀H₁₃N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Amines: One common method for synthesizing N-(2,6-Dimethylphenyl)aziridine involves the cyclization of 2,6-dimethylaniline with ethylene oxide under basic conditions.

    Aziridination of Alkenes: Another method involves the aziridination of alkenes using electrophilic nitrogen sources.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide, acetic acid.

    Reduction: LiAlH₄, NaBH₄, ethanol.

    Substitution: Amines, alcohols, thiols, basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: N-(2,6-Dimethylphenyl)aziridine is used as a building block in organic synthesis. Its strained three-membered ring makes it a valuable intermediate for the synthesis of complex molecules, including chiral amines and heterocycles .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as anticancer and antimicrobial agents. The aziridine ring’s reactivity allows for the formation of covalent bonds with biological targets, leading to therapeutic effects .

Industry: The compound is used in the production of polymers and coatings. Its ability to undergo ring-opening polymerization makes it useful for creating functionalized polymers with applications in materials science .

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)aziridine involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, this reactivity allows the compound to form covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function and leading to therapeutic effects .

Properties

78376-90-6

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)aziridine

InChI

InChI=1S/C10H13N/c1-8-4-3-5-9(2)10(8)11-6-7-11/h3-5H,6-7H2,1-2H3

InChI Key

MPWKDJKOBYTMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC2

Origin of Product

United States

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